molecular formula C7H6Br2ClN B1599529 4,6-Dibromo-3-chloro-2-methylaniline CAS No. 84483-19-2

4,6-Dibromo-3-chloro-2-methylaniline

Cat. No.: B1599529
CAS No.: 84483-19-2
M. Wt: 299.39 g/mol
InChI Key: VQHAPKHGUQHSCL-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2-methylaniline is an organic compound with the molecular formula C7H6Br2ClN. It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-2-methylaniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromo-3-chloro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-2-methylaniline
  • 4,6-Dibromo-2-methylaniline
  • 3-Chloro-2-methylaniline

Uniqueness

4,6-Dibromo-3-chloro-2-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,6-dibromo-3-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHAPKHGUQHSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428255
Record name 4,6-dibromo-3-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84483-19-2
Record name 4,6-dibromo-3-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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